molecular formula C4H12NO3P B12771493 1-Aminobutylphosphonic acid, (S)- CAS No. 82730-39-0

1-Aminobutylphosphonic acid, (S)-

Cat. No.: B12771493
CAS No.: 82730-39-0
M. Wt: 153.12 g/mol
InChI Key: UAEPDDGDPAPPHZ-BYPYZUCNSA-N
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Description

1-Aminobutylphosphonic acid, (S)-, also known as (S)-4-Aminobutylphosphonic acid, is an organic compound with the molecular formula C4H12NO3P. It is a derivative of phosphonic acid and contains an amino group attached to a butyl chain.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Aminobutylphosphonic acid, (S)-, can be synthesized through several methods. One common approach involves the reaction of 4-aminobutylamine with phosphorous acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods: Industrial production of 1-aminobutylphosphonic acid, (S)-, often involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, with stringent quality control measures to ensure consistency in the final product .

Chemical Reactions Analysis

Types of Reactions: 1-Aminobutylphosphonic acid, (S)-, undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Aminobutylphosphonic acid, (S)-, has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-aminobutylphosphonic acid, (S)-, involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, making it a potential candidate for therapeutic applications .

Comparison with Similar Compounds

  • 4-Aminobutylphosphonic acid
  • 2-Aminoethylphosphonic acid
  • 3-Aminopropylphosphonic acid
  • (Aminomethyl)phosphonic acid

Comparison: 1-Aminobutylphosphonic acid, (S)-, is unique due to its specific structural configuration and the presence of an amino group attached to a butyl chain. This configuration imparts distinct chemical and biological properties, making it different from other similar compounds. For example, 2-aminoethylphosphonic acid has a shorter chain length, which affects its reactivity and binding affinity .

Properties

CAS No.

82730-39-0

Molecular Formula

C4H12NO3P

Molecular Weight

153.12 g/mol

IUPAC Name

[(1S)-1-aminobutyl]phosphonic acid

InChI

InChI=1S/C4H12NO3P/c1-2-3-4(5)9(6,7)8/h4H,2-3,5H2,1H3,(H2,6,7,8)/t4-/m0/s1

InChI Key

UAEPDDGDPAPPHZ-BYPYZUCNSA-N

Isomeric SMILES

CCC[C@@H](N)P(=O)(O)O

Canonical SMILES

CCCC(N)P(=O)(O)O

Origin of Product

United States

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